(8R)-1,4-Dioxa-7-azaspiro[4.4]nonane-8-carboxylic acid
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Overview
Description
“(8R)-1,4-Dioxa-7-azaspiro[4.4]nonane-8-carboxylic acid” is a chemical compound with the CAS Number: 2287246-67-5 . It is used in various applications, including as a reagent in laboratory settings .
Synthesis Analysis
While specific synthesis methods for “(8R)-1,4-Dioxa-7-azaspiro[4.4]nonane-8-carboxylic acid” were not found in the search results, a related compound, N-butyloxycarbonylalanyl-1,4-dioxa-7-azaspiro[4.4]nonane-8(S)-carboxylic acid ethyl ester, has been synthesized through a four-step method . This method involves the formation of N-benzyloxycarbonyl-1,4-dioxa-7-azaspiro[4.4]nonane-8(S)-carboxylic acid ethyl ester .Molecular Structure Analysis
The molecular structure of a compound can be determined using various methods such as mass spectrometry, which can provide accurate molecular weights of the intact molecular ions . Another method is 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED), which can determine three-dimensional molecular structures from sub-μm microcrystals .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various methods. For example, solubility, a key physical property, can be determined based on the “like-dissolves-like” principle .Scientific Research Applications
Synthesis and Chemical Properties
The compound has been the subject of studies focusing on its synthesis and the exploration of its chemical properties. For instance, a method for synthesizing N-butyloxycarbonylalanyl-1,4-dioxa-7-azaspiro[4.4]nonane-8(S)-carboxylic acid ethyl ester, indicating the compound's relevance in the development of complex molecules for potential applications in chemistry and pharmacology (Slavinskaya et al., 1996). Additionally, studies have explored its incorporation into polymers for environmental applications, such as the removal of water-soluble carcinogenic dyes, demonstrating its utility in creating materials with specific sorption properties (Akceylan et al., 2009).
Catalytic Applications
There has been research into the catalytic capabilities of derivatives of this compound, for instance, in the hydrogenation of specific substrates to yield methyl 7-oxo-1-oxa-6-azaspiro[4.4]nonane-8-carboxylates under certain conditions, which could have implications in the synthesis of pharmacologically active molecules (Sukhorukov et al., 2008).
Environmental and Health Applications
The structure of this compound has been utilized in the design of molecules with potential environmental or health benefits. For example, the synthesis of a Mannich base derivative of 5,11,17,23-tetrakis-[(1,4-dioxa-8-azaspiro-[4.5]decanyl)methyl]-25,26,27,28-tetrahydroxy calix[4]arene for the effective sorption of carcinogenic azo dyes and aromatic amines from water showcases its application in environmental cleanup efforts.
Crystallographic Studies
Crystallographic studies of derivatives, such as spirapril hydrochloride hydrate, a form of (8S-{7[R*(R*)], 8R*})-7-(2-{[1(ethoxycarbonyl)3-phenylpropyl]amino}- 1-oxopropyl)1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid hydrochloride, have provided insight into the molecular structure and potential interactions of compounds containing the (8R)-1,4-dioxa-7-azaspiro[4.4]nonane-8-carboxylic acid moiety (Xu et al., 1998).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(8R)-1,4-dioxa-7-azaspiro[4.4]nonane-8-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4/c9-6(10)5-3-7(4-8-5)11-1-2-12-7/h5,8H,1-4H2,(H,9,10)/t5-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRHPVRWALQQWHH-RXMQYKEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(O1)CC(NC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2(O1)C[C@@H](NC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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